molecular formula C10H14ClN3O2 B2640308 Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate CAS No. 2248334-56-5

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate

Cat. No.: B2640308
CAS No.: 2248334-56-5
M. Wt: 243.69
InChI Key: SHIKBSJPOCOXMJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate is a chemical compound with the molecular formula C10H14ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate typically involves the reaction of 6-chloropyridazine with tert-butyl 2-aminoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-12-8-5-4-7(11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIKBSJPOCOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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